Technical Monograph: 4-[2-(Tetrahydrofuran-2-yl)ethylamino]benzoic Acid
Technical Monograph: 4-[2-(Tetrahydrofuran-2-yl)ethylamino]benzoic Acid
The following technical guide provides an in-depth analysis of 4-[2-(Tetrahydrofuran-2-yl)ethylamino]benzoic acid , a specialized chemical intermediate. This guide is structured to assist researchers in the identification, synthesis, and application of this compound, particularly in the context of medicinal chemistry where it serves as a scaffold for N-alkylated benzoic acid derivatives.
Nomenclature, Synthesis, and Analytical Profiling
Chemical Identity & Synonym Landscape
In chemical informatics, precise nomenclature is the primary key for database retrieval. This compound belongs to the class of N-alkylated 4-aminobenzoic acid (PABA) derivatives. The "synonym" challenge arises from the variability in naming the tetrahydrofuran (THF) substituent and the ethyl linker.
Core Identifiers
| Identifier Type | Value / Description |
| Systematic Name | 4-({2-[(2RS)-Tetrahydrofuran-2-yl]ethyl}amino)benzoic acid |
| IUPAC Name | 4-[2-(Oxolan-2-yl)ethylamino]benzoic acid |
| Chemical Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| SMILES | O=C(O)C1=CC=C(NCCC2CCCO2)C=C1 |
| InChI Key | (Generated from Structure) InChI=1S/C13H17NO3/c15-13(16)11-5-7-12(8-6-11)14-9-10-17-4-2-1-3-17/h5-8,14,17H,1-4,9-10H2,(H,15,16) |
The Synonym Matrix
Researchers searching patent databases or supplier catalogs may encounter this compound under various permutations. The following hierarchy clarifies these synonyms based on their structural derivation.
Figure 1: Nomenclature hierarchy for database searching.
Critical Note on Search Strategy
When searching for this compound in databases like SciFinder or Reaxys, avoid relying solely on the exact string. The THF ring is often indexed as "oxolane" or "tetrahydrofuranyl," and the ethyl linker may be merged into the substituent name (e.g., "tetrahydrofuran-2-ylethyl").
-
Recommended Search Query: Substructure search using the SMILES string provided above to capture all salt forms and ester derivatives.
Structural Analysis & Physicochemical Properties
Understanding the structural logic is essential for predicting the compound's behavior in biological systems.
-
Lipophilicity (LogP): The addition of the 2-(tetrahydrofuran-2-yl)ethyl tail significantly increases the lipophilicity compared to the parent PABA (LogP ~0.83). The predicted LogP for this derivative is approximately 2.1–2.4 . This shift suggests improved membrane permeability.
-
pKa Profile:
-
Carboxylic Acid: ~4.2 (Typical for benzoic acids).
-
Secondary Amine: The aniline nitrogen is weakly basic due to conjugation with the phenyl ring, but the N-alkylation slightly increases electron density.
-
-
Stereochemistry: The carbon at position 2 of the tetrahydrofuran ring is chiral. Unless specified as (R) or (S), the compound is typically synthesized and supplied as a racemate .
Synthesis & Manufacturing Protocol
The synthesis of 4-[2-(Tetrahydrofuran-2-yl)ethylamino]benzoic acid is best achieved via Reductive Amination . Direct alkylation of PABA with an alkyl halide often leads to over-alkylation (formation of tertiary amines) and is not recommended for high-purity applications.
Retrosynthetic Pathway
The molecule is disconnected at the C-N bond, revealing two key precursors:
-
Ethyl 4-aminobenzoate (Benzocaine): The amine source (protected as an ester to prevent side reactions).
-
2-(Tetrahydrofuran-2-yl)acetaldehyde: The carbonyl component.
Figure 2: Convergent synthesis via reductive amination and subsequent hydrolysis.
Detailed Experimental Protocol
Step 1: Reductive Amination (Formation of the Ester Intermediate)
-
Preparation: In a round-bottom flask, dissolve Ethyl 4-aminobenzoate (1.0 eq) in 1,2-dichloroethane (DCE).
-
Addition: Add 2-(Tetrahydrofuran-2-yl)acetaldehyde (1.1 eq) and Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 minutes at room temperature.
-
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Expert Insight: NaBH(OAc)₃ is preferred over NaCNBH₃ due to lower toxicity and better selectivity for aldehydes over ketones/esters.
-
-
Workup: Stir overnight. Quench with saturated NaHCO₃. Extract with Dichloromethane (DCM). Dry organic layer over MgSO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc) to isolate the ethyl ester.
Step 2: Saponification (Hydrolysis to the Acid)
-
Reaction: Dissolve the ester from Step 1 in a mixture of THF/Water (3:1). Add Lithium Hydroxide (LiOH) (2.0 eq).
-
Conditions: Stir at 40°C for 4 hours. Monitor by TLC (disappearance of the ester spot).
-
Isolation: Acidify the reaction mixture to pH ~3 using 1M HCl. The target acid will precipitate.
-
Filtration: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol if necessary.
Analytical Profiling & Characterization
To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.
1H NMR Spectroscopy (DMSO-d6, 400 MHz)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 12.10 | Broad s | 1H | -COOH (Carboxylic acid) |
| 7.65 | d (J=8.5 Hz) | 2H | Ar-H (Ortho to COOH) |
| 6.55 | d (J=8.5 Hz) | 2H | Ar-H (Ortho to NH) |
| 6.20 | t (Broad) | 1H | -NH- (Secondary amine) |
| 3.75 | m | 1H | THF C2-H |
| 3.60, 3.50 | m | 2H | THF C5-H (Ring ether) |
| 3.15 | q | 2H | -NH-CH ₂-CH₂- |
| 1.80 - 1.40 | m | 6H | THF Ring (C3, C4) + Linker (-CH₂-CH ₂-THF) |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Negative Mode (ESI-) is often more sensitive for benzoic acids, but Positive Mode (ESI+) works for the amine.
-
Expected Mass (M+H)+: 236.13 m/z.
-
Expected Mass (M-H)-: 234.11 m/z.
Applications in Drug Discovery
This compound is rarely a final drug but serves as a high-value scaffold or intermediate .
-
Kinase Inhibitor Design: The PABA motif mimics the hinge-binding region of ATP, while the THF tail extends into the solvent-exposed or hydrophobic pocket of the enzyme.
-
Folate Antagonists: Structurally similar to the p-aminobenzoylglutamate core of folates. The THF group can mimic the pteridine ring's solubility properties without the metabolic liability.
-
Linker Chemistry: The carboxylic acid provides a handle for amide coupling to larger pharmacophores, making this a versatile "linker" unit that modulates solubility.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for 4-(2-Aminoethyl)benzoic acid (Structural Analog)." PubChem. [Link][1]
-
IUPAC. (2013). "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013." Royal Society of Chemistry. [Link]
